molecular formula C31H44N6O9S B3064358 Tyrosyl-methionyl(O)-glycyl-ethylphenylalanine-2-acetylhydrazide CAS No. 98849-86-6

Tyrosyl-methionyl(O)-glycyl-ethylphenylalanine-2-acetylhydrazide

Cat. No.: B3064358
CAS No.: 98849-86-6
M. Wt: 676.8 g/mol
InChI Key: NOOIAQHTLKMMAW-VQCKKKRLSA-N
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Preparation Methods

The synthesis of EK 399 involves the formation of the enkephalin analog Tyr-D-Met(O)-Gly-EtPhe-NHNHCOCH3.AcOH . The synthetic route includes the following steps:

    Peptide Synthesis: The enkephalin analog is synthesized using solid-phase peptide synthesis (SPPS) techniques.

    Oxidation: The methionine residue is oxidized to methionine sulfoxide.

    Acetylation: The terminal amine group is acetylated to form the final product.

Chemical Reactions Analysis

EK 399 undergoes several types of chemical reactions, including:

    Oxidation: The methionine residue can be oxidized to methionine sulfoxide.

    Reduction: The compound can be reduced back to its original form.

    Substitution: The acetyl group can be substituted with other functional groups to modify the compound’s properties.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The major products formed from these reactions are the oxidized or reduced forms of EK 399.

Scientific Research Applications

Comparison with Similar Compounds

EK 399 is unique among enkephalin analogs due to its specific structure and potent analgesic effects. Similar compounds include:

Compared to these compounds, EK 399 has a lower potential for psychic dependence and a unique receptor binding profile, making it a valuable tool for research and potential therapeutic applications .

Properties

CAS No.

98849-86-6

Molecular Formula

C31H44N6O9S

Molecular Weight

676.8 g/mol

IUPAC Name

acetic acid;(2R)-N-[2-[[(2S)-1-(2-acetylhydrazinyl)-1-oxo-3-phenylpropan-2-yl]-ethylamino]-2-oxoethyl]-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfinylbutanamide

InChI

InChI=1S/C29H40N6O7S.C2H4O2/c1-4-35(25(29(41)34-33-19(2)36)17-20-8-6-5-7-9-20)26(38)18-31-28(40)24(14-15-43(3)42)32-27(39)23(30)16-21-10-12-22(37)13-11-21;1-2(3)4/h5-13,23-25,37H,4,14-18,30H2,1-3H3,(H,31,40)(H,32,39)(H,33,36)(H,34,41);1H3,(H,3,4)/t23-,24+,25-,43?;/m0./s1

InChI Key

NOOIAQHTLKMMAW-VQCKKKRLSA-N

Isomeric SMILES

CCN([C@@H](CC1=CC=CC=C1)C(=O)NNC(=O)C)C(=O)CNC(=O)[C@@H](CCS(=O)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N.CC(=O)O

Canonical SMILES

CCN(C(CC1=CC=CC=C1)C(=O)NNC(=O)C)C(=O)CNC(=O)C(CCS(=O)C)NC(=O)C(CC2=CC=C(C=C2)O)N.CC(=O)O

sequence

YXGF

Synonyms

EK 399
EKk-399
Tyr-Met(O)-Gly-EtPhe-NHNHCOCH3
tyrosyl-methionyl(O)-glycyl-ethylphenylalanine-2-acetylhydrazide

Origin of Product

United States

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